molecular formula C₁₇H₂₉N₂NaO₅S B1146499 Phenethicillin Sodium Salt CAS No. 30302-52-4

Phenethicillin Sodium Salt

Cat. No.: B1146499
CAS No.: 30302-52-4
M. Wt: 386.4
Attention: For research use only. Not for human or veterinary use.
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Description

Phenethicillin Sodium Salt is a β-lactam antibiotic belonging to the penicillin class. It is known for its effectiveness against Gram-positive bacteria. The compound is a sodium salt form of phenethicillin, which is also referred to as phenoxyethylpenicillin. It is used primarily in the treatment of bacterial infections and is known for its ability to interfere with bacterial cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethicillin Sodium Salt is synthesized through the reaction of phenethicillin with sodium hydroxide. The process involves the esterification of 6-aminopenicillanic acid with phenoxyacetic acid, followed by the conversion of the resulting ester to the sodium salt form using sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and subsequent neutralization reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions typically include controlled temperature and pH to facilitate the esterification and salt formation processes .

Chemical Reactions Analysis

Types of Reactions: Phenethicillin Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Phenethicillin Sodium Salt has a wide range of applications in scientific research, including:

Mechanism of Action

Phenethicillin Sodium Salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . The molecular targets involved in this process are the PBPs, and the pathway includes the disruption of peptidoglycan synthesis .

Comparison with Similar Compounds

    Phenoxymethylpenicillin: Similar in structure but differs in the side chain attached to the penicillin nucleus.

    Ampicillin: Has a broader spectrum of activity compared to Phenethicillin Sodium Salt.

    Amoxicillin: Similar to ampicillin but with better oral absorption.

Uniqueness: this compound is unique due to its specific side chain, which provides it with distinct pharmacokinetic properties. It is particularly effective against non-penicillinase-producing staphylococci and is known for its stability in acidic environments, making it suitable for oral administration .

Properties

IUPAC Name

sodium;(2S,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S.Na/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1/t9?,11-,12+,15?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRQUJWXQAEVBK-BWVWTODUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@H]1C2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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